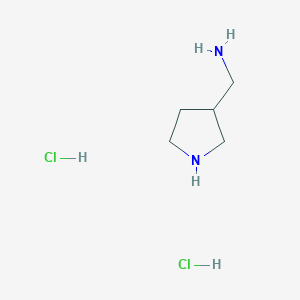
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound belonging to the class of brominated cyclopropane carboxylic acids. This compound features a bromine atom attached to the first carbon of a cyclopropane ring, which is also substituted with two methyl groups at the second carbon, and a carboxylic acid group at the first carbon.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2,2-dimethylcyclopropane-1-carboxylic acid using bromine in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
Grignard Reaction: Another method involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with methylmagnesium bromide (Grignard reagent) followed by hydrolysis.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, to form different products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: Hydrogen bromide (HBr).
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to understand the behavior of brominated compounds in biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through its reactivity with various biological targets. The bromine atom can interact with enzymes and receptors, influencing biochemical pathways. The carboxylic acid group can form salts and esters, which are biologically active.
Molecular Targets and Pathways Involved:
Enzymes: Brominated compounds can inhibit or activate certain enzymes.
Receptors: Interaction with specific receptors can modulate biological responses.
Comparación Con Compuestos Similares
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the presence of both bromine and carboxylic acid groups on the cyclopropane ring. Similar compounds include:
1-Bromo-2-methylcyclopropane-1-carboxylic acid
1-Bromo-3,3-dimethylcyclopropane-1-carboxylic acid
1-Bromo-2,2-dimethylcyclohexane-1-carboxylic acid
These compounds differ in their substitution patterns and ring sizes, which affect their reactivity and applications.
Propiedades
Número CAS |
81359-18-4 |
|---|---|
Fórmula molecular |
C6H9BrO2 |
Peso molecular |
193 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



